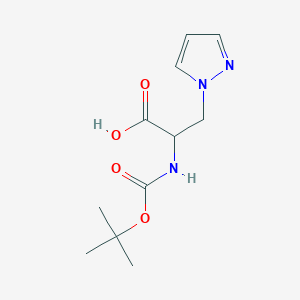
DL-N-Boc-3-pyrazol-1-YL-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-N-Boc-3-pyrazol-1-YL-alanine, also known as (S)-2-(Boc-amino)-3-(1-pyrazolyl)propionic acid, is a compound with the molecular formula C11H17N3O4 and a molecular weight of 255.27 g/mol . This compound is characterized by the presence of a pyrazole ring attached to the alanine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Boc-D-alanine and pyrazole in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for DL-N-Boc-3-pyrazol-1-YL-alanine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated synthesizers and continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
DL-N-Boc-3-pyrazol-1-YL-alanine undergoes various chemical reactions, including:
Substitution Reactions: The pyrazole ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include substituted pyrazole derivatives.
Deprotection Reactions: The major product is the free amino acid, 3-(1-Pyrazolyl)-D-alanine.
Scientific Research Applications
DL-N-Boc-3-pyrazol-1-YL-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-N-Boc-3-pyrazol-1-YL-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function . The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amino acid .
Comparison with Similar Compounds
Similar Compounds
Boc-3-(1-Pyrazolyl)-L-alanine: The L-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Boc-3-(1-Imidazolyl)-D-alanine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Boc-3-(1-Triazolyl)-D-alanine: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
DL-N-Boc-3-pyrazol-1-YL-alanine is unique due to its specific stereochemistry and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQESMEFISORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate](/img/structure/B144179.png)

![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)


